1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a cyclohexylacetyl group, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the cyclohexylacetyl group. The final step involves the formation of the imidazolidine-2,4-dione ring. Common reagents used in these reactions include cyclohexylacetyl chloride, piperidine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[1-Phenylcyclohexyl]piperidine (Phencyclidine, PCP): A tricyclic compound with similar structural features but different pharmacological properties.
N-(piperidin-4-yl) benzamide derivatives: Compounds with a piperidine nucleus that exhibit different biological activities.
Uniqueness
1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-[1-(2-cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c23-17(12-14-4-2-1-3-5-14)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-7-16/h14-16H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGHIPABGRMXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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